3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide
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Overview
Description
3-Isopropoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is a compound that belongs to the class of thienopyrimidines Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in solvents such as xylene or toluene, with the addition of desiccants like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
3-Isopropoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for the development of anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Thieno[3,4-b]pyridine derivatives: These compounds also have a thienopyrimidine core but with different ring fusion patterns.
Uniqueness
3-Isopropoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its isopropoxy group and the thieno[2,3-d]pyrimidine core contribute to its potential as a kinase inhibitor, setting it apart from other similar compounds .
Properties
CAS No. |
917908-00-0 |
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Molecular Formula |
C16H16N4O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-propan-2-yloxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide |
InChI |
InChI=1S/C16H16N4O2S/c1-9(2)22-13-7-10(14(17)21)3-4-12(13)20-15-11-5-6-23-16(11)19-8-18-15/h3-9H,1-2H3,(H2,17,21)(H,18,19,20) |
InChI Key |
GUZNFYCIGOUOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)N)NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
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